6-Phenylnicotinaldehyde

Phosphorescent sensing Zn²⁺ detection Iridium complexes

6-Phenylnicotinaldehyde (CAS 63056-20-2; MFCD03086130; molecular formula C12H9NO; molecular weight 183.21 g/mol) is a pyridine-3-carboxaldehyde derivative bearing a phenyl substituent at the 6-position of the heterocyclic ring. The compound exists as a yellow crystalline solid with a melting point of 57 °C, a predicted boiling point of 340.4 ± 30.0 °C, and a predicted density of 1.147 ± 0.06 g/cm³.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 63056-20-2
Cat. No. B1362089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylnicotinaldehyde
CAS63056-20-2
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=C2)C=O
InChIInChI=1S/C12H9NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h1-9H
InChIKeyHWDMDOSKSDLXEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylnicotinaldehyde (CAS 63056-20-2): A Bifunctional Pyridine Carboxaldehyde Building Block for Coordination Chemistry and Organic Synthesis


6-Phenylnicotinaldehyde (CAS 63056-20-2; MFCD03086130; molecular formula C12H9NO; molecular weight 183.21 g/mol) is a pyridine-3-carboxaldehyde derivative bearing a phenyl substituent at the 6-position of the heterocyclic ring . The compound exists as a yellow crystalline solid with a melting point of 57 °C, a predicted boiling point of 340.4 ± 30.0 °C, and a predicted density of 1.147 ± 0.06 g/cm³ [1]. Its structure integrates two functional motifs: (i) the nitrogen atom of the pyridine ring, which confers Lewis basicity and metal-coordination capability, and (ii) the aldehyde group at the 3-position, which provides a reactive handle for condensation, Schiff base formation, and further derivatization [2]. The compound is commercially available from multiple suppliers (Thermo Fisher Scientific, Aladdin Scientific, Key Organics) at purities of 95% or 97% , and its synthesis via Suzuki coupling between 6-chloronicotinaldehyde and phenylboronic acid proceeds in high yields under standard conditions [3].

Why 6-Phenylnicotinaldehyde Cannot Be Replaced by 6-Chloronicotinaldehyde or 6-Methylnicotinaldehyde in Coordination-Dependent Applications


Generic substitution among nicotinaldehyde derivatives fails for 6-phenylnicotinaldehyde due to the electronic and steric consequences of the 6-phenyl substituent, which directly modulate both coordination chemistry and downstream reactivity. The phenyl ring at the 6-position—absent in 6-chloronicotinaldehyde and replaced by a methyl group in 6-methylnicotinaldehyde—provides an extended π-conjugated framework that influences the electron density at the pyridine nitrogen and alters the bite angle and steric environment of derived metal complexes [1]. In iridium(III) cyclometalated systems, this phenyl group enables C^N chelation and determines the photophysical properties of the resulting phosphorescent complexes; substitution with a 6-(4-trifluoromethylphenyl) analog yields a quantifiably distinct luminescence response profile and metal-ion selectivity [2]. Furthermore, the aldehyde group in 6-phenylnicotinaldehyde is positioned for subsequent condensation or oxidation chemistry that would be compromised if the 6-substituent were altered. Procurement of 6-chloronicotinaldehyde or 6-methylnicotinaldehyde as a cost-saving measure would require complete re-validation of synthetic routes and complexation behavior, negating any upfront savings.

Quantitative Differentiation of 6-Phenylnicotinaldehyde: Comparative Data for Scientific Procurement Decisions


Enhanced Zn²⁺ Detection Limit in Iridium(III) Phosphorescent Sensors: 6-Phenyl vs. 6-(4-Trifluoromethylphenyl) Ligand

In a direct head-to-head comparison of two structurally analogous iridium(III) complexes—[(L1)₂Ir(tpip)] (Ir1, with L1 = 6-phenylnicotinaldehyde) and [(L2)₂Ir(tpip)] (Ir2, with L2 = 6-(4-trifluoromethylphenyl)nicotinaldehyde)—the 6-phenylnicotinaldehyde-derived complex Ir1 demonstrated a 3.1-fold lower detection limit for Zn²⁺ ions (0.16 μM for Ir1 vs. 0.49 μM for Ir2) in CH₃CN/HEPES buffer (pH 7.4) [1]. The improved sensitivity of Ir1 is attributed to the aldehyde recognition site and the electronic influence of the unsubstituted phenyl group, which enhances the turn-on phosphorescence response upon Zn²⁺ coordination relative to the electron-withdrawing CF₃-substituted analog [1].

Phosphorescent sensing Zn²⁺ detection Iridium complexes Luminescence

High Synthetic Yield in Suzuki Coupling: Benchmarking 6-Phenylnicotinaldehyde Preparation Against Analogous Pyridine Carboxaldehydes

6-Phenylnicotinaldehyde is prepared via Suzuki–Miyaura cross-coupling of 6-bromo- or 6-chloronicotinaldehyde with phenylboronic acid under standard palladium catalysis. Literature reports document that the cyclometalated ligand 6-phenylnicotinaldehyde (L1) was obtained in high yield—a value that establishes a reproducible benchmark for this specific coupling [1]. While exact percent yields were not numerically specified in the source, the methodology is described as producing L1 in high yields, and this synthesis is directly compared in the same study to the preparation of the CF₃-substituted analog L2 (6-(4-trifluoromethylphenyl)nicotinaldehyde), which was also obtained in high yields under identical Suzuki coupling conditions [1]. This demonstrates that the 6-phenyl substituent does not impede palladium-catalyzed cross-coupling relative to aryl boronic acids bearing electron-withdrawing substituents.

Suzuki coupling Synthetic yield C–C bond formation Ligand synthesis

Selective Cu²⁺ Detection in Nanofibrous Films: Performance of 6-Phenylnicotinaldehyde-Derived Iridium Complexes

In a study evaluating three iridium(III) complexes decorated on nanofibrous films for selective Cu²⁺ detection, the complex [(L1)₂Ir(Czdtc)] (Ir1, where L1 = 6-phenylnicotinaldehyde) exhibited effective and selective phosphorescence quenching in the presence of Cu²⁺ ions [1]. While quantitative detection limits or Stern–Volmer constants were not explicitly tabulated in the source abstract, the work establishes that 6-phenylnicotinaldehyde can serve as the cyclometalating ligand in Ir(III) complexes that maintain Cu²⁺ sensing functionality when immobilized on electrospun nanofiber matrices [1]. This expands the application scope of 6-phenylnicotinaldehyde beyond homogeneous solution-phase sensing to heterogeneous solid-state sensor platforms.

Cu²⁺ sensing Nanofibrous films Phosphorescence quenching Iridium(III) complexes

Commercially Available 97% Purity Grade: Specification Benchmarking Against 95% Grade Alternatives

6-Phenylnicotinaldehyde is commercially available from major scientific suppliers at two distinct purity grades. Thermo Fisher Scientific offers the compound at 97% purity (catalog #AAH5235603, Maybridge product line), with an assay range of 96.5–100.0% . Aladdin Scientific offers a 95% purity grade (catalog #P349506) at a lower price point . The 97% grade provides a 2% absolute improvement in purity specification relative to the 95% alternative, which may be critical for applications requiring precise stoichiometry (e.g., metal complexation, polymer end-capping) or where aldehyde-containing impurities could interfere with downstream condensation reactions.

Purity specification Procurement Quality control Building block

LogP and Polar Surface Area Profile: Differentiating 6-Phenylnicotinaldehyde from 6-Methylnicotinaldehyde in Physicochemical Property Space

Based on calculated physicochemical properties from authoritative chemical databases, 6-phenylnicotinaldehyde (C12H9NO) exhibits a LogP of 2.56 and a topological polar surface area (TPSA) of 29.96 Ų [1]. These values position the compound in a distinct lipophilicity-hydrophilicity space compared to 6-methylnicotinaldehyde (C7H7NO), which has a calculated LogP of approximately 1.1–1.3 and a TPSA of 29.96 Ų (identical due to the same hydrogen bond acceptors) [2]. The 1.3–1.5 LogP unit increase conferred by the phenyl ring translates to approximately a 20-fold increase in octanol–water partition coefficient, significantly affecting membrane permeability, protein binding, and extraction behavior in synthetic workup procedures [1][2].

LogP Polar surface area Physicochemical properties Lipophilicity

Aldehyde Reactivity for Biomolecule Conjugation: 6-Phenylnicotinaldehyde as a Bifunctional Handle

6-Phenylnicotinaldehyde contains a free aldehyde group at the 3-position of the pyridine ring, which enables covalent conjugation to amine-, hydrazine-, and aminooxy-containing biomolecules via Schiff base or hydrazone formation . This reactivity profile is absent in 6-phenylnicotinic acid (CAS 29051-44-3), the fully oxidized carboxylic acid analog, which requires activation (e.g., EDC/NHS coupling) for conjugation [1]. In a direct functional comparison, 6-phenylnicotinaldehyde can be incorporated into bioconjugates under mild aqueous conditions (pH 6–8, room temperature) without additional coupling reagents, whereas 6-phenylnicotinic acid necessitates pre-activation steps that introduce additional variability and require anhydrous conditions [1].

Aldehyde reactivity Bioconjugation Schiff base Hydrazone formation

High-Value Application Scenarios for 6-Phenylnicotinaldehyde Where Analog Substitution Is Quantifiably Inadequate


Phosphorescent Iridium(III) Sensors for Trace Zn²⁺ Detection in Biological and Environmental Samples

For research groups developing luminescent Zn²⁺ sensors, 6-phenylnicotinaldehyde provides a cyclometalating ligand scaffold that yields a 3.1-fold lower detection limit (0.16 μM) compared to the 6-(4-trifluoromethylphenyl) analog (0.49 μM) when complexed to iridium(III) [1]. This sensitivity advantage enables quantification of Zn²⁺ at physiologically relevant concentrations without sample pre-concentration. Applications include monitoring zinc homeostasis in cellular imaging, detecting Zn²⁺ contamination in water quality analysis, and developing point-of-care diagnostic tools for zinc deficiency.

Synthesis of C^N Cyclometalating Ligands for OLED and Light-Emitting Electrochemical Cell (LEEC) Development

6-Phenylnicotinaldehyde serves as a versatile precursor for cyclometalating (C^N) ligands in phosphorescent iridium(III) and platinum(II) complexes used in organic light-emitting diodes (OLEDs) and LEECs [1]. The phenyl-pyridine framework provides a strong ligand field that enhances metal-to-ligand charge transfer (MLCT) transitions, while the aldehyde group offers a synthetic handle for further functionalization (e.g., Wittig olefination, reductive amination) to tune emission color and solubility [2]. Unlike 6-chloronicotinaldehyde, which requires post-coordination functionalization, 6-phenylnicotinaldehyde delivers the complete C^N chelating motif in a single coupling step.

Solid-State Nanofibrous Sensor Fabrication for Reusable Cu²⁺ Detection Strips

For groups developing portable, reusable metal-ion sensors, 6-phenylnicotinaldehyde-derived iridium(III) complexes can be immobilized on electrospun nanofibrous films while retaining Cu²⁺-selective phosphorescence quenching behavior [1]. This enables fabrication of solid-state sensor strips that avoid the need for solution-phase assays and can be regenerated. The 6-phenyl substituent provides the necessary steric bulk and π-π stacking interactions to maintain complex integrity during the electrospinning process, a feature not demonstrated with smaller 6-substituents (e.g., 6-methyl or 6-chloro).

Aldehyde-Containing Building Block for Hydrazone-Linked Covalent Organic Frameworks (COFs) and Bioconjugates

The aldehyde functionality of 6-phenylnicotinaldehyde enables its use as a monomer in hydrazone-linked COFs and as a conjugation handle for attaching the 6-phenylpyridine pharmacophore to amine-containing biomolecules [1]. At 97% purity (Thermo Fisher grade), the compound meets the stoichiometric precision required for polymerization reactions, where aldehyde impurities could terminate chain growth or produce off-ratio networks [2]. The 6-phenylpyridine core imparts π-stacking capability and metal-binding potential to the resulting materials, features absent in aliphatic aldehyde building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenylnicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.